molecular formula C24H30N6O4 B2690692 2-(1,3-Dimethyl-6-oxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethyl 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylpropanoate CAS No. 300683-49-2

2-(1,3-Dimethyl-6-oxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethyl 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylpropanoate

Cat. No.: B2690692
CAS No.: 300683-49-2
M. Wt: 466.542
InChI Key: MJRKMINQJJUGCL-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-6-oxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethyl 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylpropanoate is a complex organic compound with a unique structure that combines purine and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethyl-6-oxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethyl 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylpropanoate typically involves multiple steps, including the formation of the purine and pyrazole rings, followed by their coupling. Common synthetic routes may involve:

    Formation of the Purine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyrazole Ring: This often involves the reaction of hydrazines with 1,3-diketones or similar compounds.

    Coupling of the Rings: The final step involves the coupling of the purine and pyrazole rings through an esterification or etherification reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethyl-6-oxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethyl 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert ketones to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or purine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases, as well as specific catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(1,3-Dimethyl-6-oxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethyl 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylpropanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-6-oxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethyl 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylpropanoate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dimethyl-6-oxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethyl 2-methylpropanoate
  • 2-(1-Benzyl-4-methyl-1H-pyrazol-3-yl)oxy-2-methylpropanoate

Uniqueness

The uniqueness of 2-(1,3-Dimethyl-6-oxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethyl 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylpropanoate lies in its combined purine and pyrazole structure, which may confer unique biological activities and chemical properties not found in similar compounds.

Properties

IUPAC Name

2-(1,3-dimethyl-6-oxo-2H-purin-7-yl)ethyl 2-(1-benzyl-4-methylpyrazol-3-yl)oxy-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O4/c1-17-13-30(14-18-9-7-6-8-10-18)26-21(17)34-24(2,3)23(32)33-12-11-29-15-25-20-19(29)22(31)28(5)16-27(20)4/h6-10,13,15H,11-12,14,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRKMINQJJUGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1OC(C)(C)C(=O)OCCN2C=NC3=C2C(=O)N(CN3C)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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